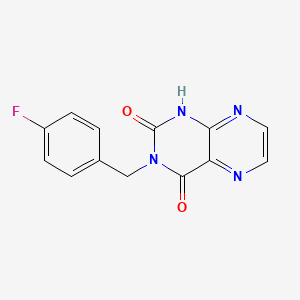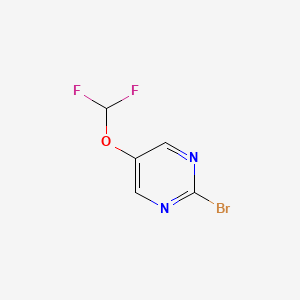![molecular formula C14H7FN2O B12496392 {[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B12496392.png)
{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-fluorophenyl group and a propanedinitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out between 5-(3-fluorophenyl)furan-2-carbaldehyde and malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or alkylated derivatives of the fluorophenyl group.
科学的研究の応用
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of furan derivatives.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive functional groups.
作用機序
The mechanism of action of 2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile in biological systems involves its interaction with cellular targets such as enzymes and receptors. The furan ring can undergo electrophilic attack, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. The nitrile groups can also participate in hydrogen bonding and electrostatic interactions with biological macromolecules .
類似化合物との比較
Similar Compounds
5-(3-Fluorophenyl)furan-2-carbaldehyde: A precursor in the synthesis of the target compound.
2-{[5-(4-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile: A similar compound with a different substitution pattern on the phenyl ring.
2-{[5-(3-Trifluoromethylphenyl)furan-2-yl]methylidene}propanedinitrile: A compound with a trifluoromethyl group instead of a fluorine atom.
Uniqueness
2-{[5-(3-Fluorophenyl)furan-2-yl]methylidene}propanedinitrile is unique due to the specific substitution pattern on the furan ring and the presence of both fluorophenyl and nitrile groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C14H7FN2O |
|---|---|
分子量 |
238.22 g/mol |
IUPAC名 |
2-[[5-(3-fluorophenyl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C14H7FN2O/c15-12-3-1-2-11(7-12)14-5-4-13(18-14)6-10(8-16)9-17/h1-7H |
InChIキー |
AAMZQJVJAMVZMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(O2)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12496314.png)
![4,7-Dichloro-3-[(3,5-difluorophenyl)sulfonyl]quinoline](/img/structure/B12496320.png)

![N-[2-amino-1,2-bis(4-methoxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B12496326.png)
![2-amino-1-[2-(dimethylamino)ethyl]-3-(3,3-dimethyl-2-oxobutyl)-1H-3,1-benzimidazol-3-ium](/img/structure/B12496338.png)
![4-Chloro-3-(5-{[(4-fluorobenzyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B12496345.png)
![2-{(E)-[2-(trifluoromethyl)phenyl]diazenyl}-1H-imidazole](/img/structure/B12496346.png)
![[4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)phenyl] 4-methylbenzoate](/img/structure/B12496348.png)
![Methyl 3-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496354.png)
![2-Benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B12496362.png)
![ethyl 2-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B12496375.png)
![N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12496385.png)
![(R)-6,6'-Bis(diisopropylphosphino)-2,2',3,3'-tetrahydro-5,5'-bibenzo[b][1,4]dioxine](/img/structure/B12496395.png)

